molecular formula C15H15F3N4O2S B2508925 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034604-62-9

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2508925
CAS No.: 2034604-62-9
M. Wt: 372.37
InChI Key: YAIYDMKXGDHVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,4,5-trifluoro-3-methoxybenzamide” is a compound that contains a thiadiazole group, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . The compound also contains a piperidinyl group and a trifluoromethoxybenzamide group.


Synthesis Analysis

The synthesis of such compounds often involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Nucleophilic Substitution Reactions and Reduction Processes

One study focuses on the nucleophilic substitution reaction involving 4-bromobenzo [1,2-c;3,4-c′] bis [1,2,5] thiadiazole, leading to the creation of alkoxy-, propylthio-, and amino-substituted derivatives. This process underscores the compound's utility in generating diverse chemical structures, facilitating the reduction of hydroxy and methoxy derivatives to yield compounds with potential for further chemical manipulations (Mataka et al., 1992).

Synthesis of Thiadiazolyl and Benzothiazolyl Derivatives

Another research avenue explores the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester, highlighting the compound's role in forming thiadiazolyl derivatives. This synthesis process, catalyzed by triethylamine in piperidine, achieves a yield of about 76%, demonstrating the compound's effectiveness in chemical synthesis processes (Gao Shi-hao, 2008).

Metal-Catalyzed C-H Bond Functionalization

The structural motif of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, similar in composition to the compound , possesses an N,N-bidentate directing group. This feature is potentially advantageous for metal-catalyzed C-H bond functionalization reactions, showcasing the compound's applicability in advanced organic synthesis and potential pharmaceutical applications (Al Mamari et al., 2019).

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c1-24-14-12(17)9(6-10(16)13(14)18)15(23)20-8-2-4-22(5-3-8)11-7-19-25-21-11/h6-8H,2-5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIYDMKXGDHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.